- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivativesJournal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634,
Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

74784-45-5 structure
Produktname:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- β-NADPH-D
- NADPH-D
- β-NADPH-D Discontin
- β-NADPH-DDiscontinued
- 1-Dimethylamino-4-trimethylsilylbenzene
- 5'-ester with (4S)-1,...
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- Me3SiC6H4-p-NMe2
- N,N-dimethyl-4-trimethylsilanyl-aniline
- p-Dimethylaminophenyltrimethylsilane
- [(S)-4-d]NADPH
- [(S)-4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- lifitegrast impurity T
- 1,1',1''-Phosphinylidynetrisaziridine-d12
- Aphoxide-d12
- APO-d12
- ENT 24915-d12
- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
- NSC 9717-d12
- 74784-45-5
- ?-NADPH-D
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- [(S)-4-2H]NADPH
- [(S)-4-d]NADPH
-
- Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
- InChI-Schlüssel: ACFIXJIJDZMPPO-FNCXJVNDSA-N
- Lächelt: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 746.09700
- Monoisotopenmasse: 746.09738025g/mol
- Isotopenatomanzahl: 1
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1410
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 364Ų
- XLogP3: -6.8
Experimentelle Eigenschaften
- Dichte: 2.287
- Siedepunkt: 1175.129°C at 760 mmHg
- Flammpunkt: 664.494°C
- Brechungsindex: 1.849
- PSA: 393.58000
- LogP: -1.35000
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Sicherheitsinformationen
- Lagerzustand:-20°C
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Referenz
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductaseBioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referenz
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Referenz
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanolJournal of Plant Physiology, 2011, 168(2), 88-95,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
Referenz
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programmingChemical Science, 2017, 8(2), 1116-1126,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1R:C:9028-53-9
Referenz
- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling ModelsJournal of the American Chemical Society, 2006, 128(43), 14053-14058,
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Verwandte Literatur
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Verwandte Produkte
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